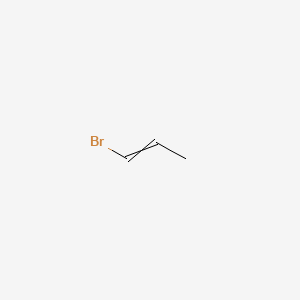

1-Bromo-1-propene

説明

1-Bromo-1-propene is a useful research compound. Its molecular formula is C3H5Br and its molecular weight is 120.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1-Bromo-1-propene, also known as 1-bromoprop-1-ene, bromopropene, Propenyl bromide, or 1-propene, 1-bromo-, (1Z)-, is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used in the synthesis of organic reagents .

Mode of Action

The mode of action of this compound involves its interaction with other organic molecules in a chemical reaction. For instance, when treated with n-BuLi, this compound generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of organic reagents. For example, it can be used in the synthesis of methyl but-2-ynoate and 1-iodopropyne .

Pharmacokinetics

Its physical properties such as boiling point (3337 K) and enthalpy of vaporization suggest that it can easily transition from a liquid to a gas, which may influence its bioavailability .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For instance, it can generate propynyllithium anion, which can further react with other molecules to form new compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, its phase change data indicates that its state (liquid or gas) can change with varying temperatures and pressures . This can affect the compound’s stability, efficacy, and the outcomes of the chemical reactions it participates in.

生物活性

1-Bromo-1-propene (C3H5Br), also known as 1-propenyl bromide, is an organic compound with significant relevance in chemical synthesis and biological research. Its unique structure and reactivity make it a valuable compound for various applications, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

- Molecular Formula : C3H5Br

- Molecular Weight : 120.98 g/mol

- Boiling Point : 58-63 °C

- Appearance : Colorless to yellow liquid

- Purity : Typically around 95% .

This compound primarily acts as an alkylating agent in biochemical reactions. Its mode of action involves:

- Interaction with Nucleophiles : The compound can react with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This is particularly relevant in the context of DNA and protein interactions.

- Synthesis of Organic Compounds : It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals. For instance, it can be used to produce methyl but-2-ynoate and 1-iodopropyne through nucleophilic addition reactions .

Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The compound's ability to induce cell death is attributed to its alkylating properties, which can lead to DNA damage.

Case Studies

-

Inhalation Toxicity in Rats :

- A study conducted on rats exposed to this compound revealed significant liver changes after one week of intermittent inhalation. The exposure resulted in increased liver enzymes, indicating potential hepatotoxicity .

- The study highlighted the compound's irritant properties, causing skin and eye irritation upon contact .

- Carcinogenic Potential :

Toxicological Data Summary

科学的研究の応用

Organic Synthesis

1-Bromo-1-propene is widely utilized in organic synthesis due to its reactivity as an alkylating agent. Its ability to participate in nucleophilic addition reactions makes it valuable for creating complex organic molecules.

Key Reactions

-

Formation of Propynyllithium : When treated with strong bases such as n-Butyllithium (n-BuLi), this compound generates propynyllithium, a highly nucleophilic species that can undergo further reactions with various electrophiles.

- Synthesis of Alkynes : It serves as a precursor for the synthesis of functionalized alkynes, such as methyl but-2-ynoate and 1-iodopropyne, which are important in pharmaceutical development.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Nucleophilic Addition | Methyl but-2-ynoate | Journal of Organic Chemistry |

| Alkylation | 1-Iodopropyne | Chemical Reviews |

| Heterocyclic Synthesis | Various heterocycles | Angewandte Chemie |

Pharmaceutical Applications

In medicinal chemistry, this compound is crucial for synthesizing biologically active compounds. Its reactivity allows for the modification of existing drugs or the development of new therapeutic agents.

Case Studies

- Antibacterial Activity : Research has shown that halogenated compounds like this compound exhibit significant antibacterial properties by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism makes it a candidate for addressing antibiotic-resistant bacteria .

- Synthesis of Anticancer Agents : The compound has been studied for its role in synthesizing potential anticancer agents, showcasing its versatility in drug development .

Agrochemical Applications

In the agricultural sector, this compound is employed in the synthesis of pesticides and herbicides. Its ability to modify biological pathways in plants makes it valuable for developing agrochemicals that enhance crop yield and resistance to pests.

Industrial Uses

The compound is also used as a solvent and intermediate in the production of various industrial chemicals, including adhesives and cleaning agents. Its solvent properties are leveraged in formulations requiring effective degreasing and cleaning capabilities.

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile:

特性

IUPAC Name |

1-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQDMQVWOWCVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Bromo-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-14-7 | |

| Record name | 1-Bromo-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bromopropene?

A1: The molecular formula of bromopropene is C3H5Br, and its molecular weight is 120.98 g/mol. []

Q2: Are there different isomers of bromopropene?

A2: Yes, bromopropene exists as two stereoisomers: (Z)-1-bromopropene and (E)-1-bromopropene. These isomers exhibit different physical properties, including boiling points and densities. []

Q3: What spectroscopic techniques are used to characterize bromopropene?

A3: Various spectroscopic methods have been employed to study bromopropene, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of bromopropene isomers. [, ]

- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, aiding in structural identification. [, ]

- Vacuum Ultraviolet - Pulsed Field Ionization - Photoelectron (VUV-PFI-PE) spectroscopy: This technique provides high-resolution information about the ionization energy and vibrational structure of bromopropene cations. []

- X-ray absorption spectroscopy (XAS): Used to investigate the interaction of bromopropene with metal-containing enzymes like methane monooxygenase. []

Q4: What are the common synthetic applications of bromopropene?

A4: Bromopropene serves as a valuable precursor in various synthetic transformations, including:

- Preparation of organometallic reagents: It reacts with lithium or magnesium to form (E)- or (Z)-1-propenyllithium and 1-propenylmagnesium bromide, respectively. []

- Electrophilic propenylation: Bromopropene acts as an electrophilic reagent, introducing a propenyl group to other molecules. []

- Synthesis of cyclopentadienyl ligands: It reacts with esters to form optically active cyclopentadienyl ligands, which are important in organometallic chemistry. []

Q5: How does bromopropene react in the presence of gas-phase vanadium clusters?

A5: Research shows that bromopropene can undergo three distinct reaction pathways with small vanadium clusters:

Q6: Can bromopropene be used to synthesize sulfur-containing amino acids?

A6: Yes, (E)-1-bromopropene serves as a starting material in the synthesis of trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), a naturally occurring amino acid found in onions. [, ] This synthesis involves a three-step process utilizing various reagents and reactions, including the formation of vinylsulfide, reductive cleavage/alkylation, and sulfide oxidation.

Q7: How is computational chemistry used to study bromopropene?

A7: Computational chemistry plays a significant role in understanding the properties and reactivity of bromopropene. Key applications include:

- Calculating UV-Vis spectra: Theoretical calculations using time-dependent density functional theory (TD-DFT) and symmetry-adapted cluster-configuration interaction (SAC-CI) methods have been employed to predict the UV-Vis spectra of bromopropene isomers. [] These calculations are crucial for identifying different isomers in complex mixtures.

- Investigating cis-trans isomerization: RRKM (Rice-Ramsperger-Kassel-Marcus) theory is used to study the kinetics of cis-trans isomerization in 1-bromopropene. This approach allows researchers to evaluate the impact of internal rotation on the reaction rate. []

- Modeling thermal decomposition: Quantum chemical calculations, in conjunction with transition state theory and unimolecular reaction rate theory, have been used to investigate the thermal decomposition pathways of bromopropene. [] This approach provides insights into the reaction mechanisms and predicts the rate constants for different decomposition channels.

Q8: What are the storage recommendations for bromopropene?

A8: To prevent thermal and acid-catalyzed isomerization, it is recommended to store bromopropene in a refrigerator. []

Q9: What safety precautions should be taken when handling bromopropene?

A9: Due to its potential toxicity, bromopropene should be handled with care.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。